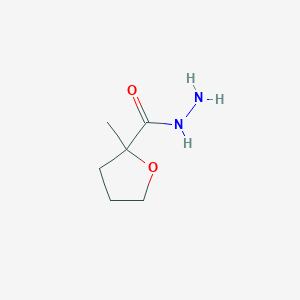

2-Methyloxolane-2-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyloxolane-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-6(5(9)8-7)3-2-4-10-6/h2-4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIOIKZZBQCWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Methyloxolane 2 Carbohydrazide

Retrosynthetic Dissection and Key Synthetic Challenges for 2-Methyloxolane-2-carbohydrazide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. The retrosynthesis of this compound reveals two main disconnections. The most apparent disconnection is at the amide bond, which simplifies the molecule to a 2-methyloxolane-2-carboxylic acid derivative (such as an ester or acyl chloride) and hydrazine (B178648). A further disconnection of the 2-methyloxolane-2-carboxylic acid itself would lead back to precursors for the substituted tetrahydrofuran (B95107) ring.

The primary synthetic challenges in the preparation of this compound lie in the construction of the 2-methyl-2-carboxy-substituted tetrahydrofuran ring with the desired regioselectivity. Ensuring the presence of the methyl and the carboxyl groups at the same carbon atom (C2) of the oxolane ring is a key hurdle. Furthermore, controlling the stereochemistry at this quaternary center in chiral syntheses presents a significant challenge. Potential side reactions during the formation of the carbohydrazide (B1668358), such as the formation of symmetrical diacyl hydrazines or other byproducts, must also be carefully managed.

Established Chemical Synthesis Routes to this compound

The formation of the carbohydrazide functional group from a carboxylic acid or its ester is a well-established transformation in organic chemistry. These methods can be effectively applied to the synthesis of this compound.

Direct Aminolysis of Ester Precursors to this compound

The most common and direct method for the synthesis of carbohydrazides is the hydrazinolysis of a corresponding ester. This reaction involves the nucleophilic acyl substitution of an ester, such as ethyl 2-methyloxolane-2-carboxylate, with hydrazine hydrate (B1144303). The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly a lower alcohol like ethanol (B145695) or methanol. The general reaction is illustrated below:

The reaction proceeds via nucleophilic attack of the hydrazine at the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group. The use of excess hydrazine can help to drive the reaction to completion and minimize the formation of the N,N'-diacylhydrazine byproduct. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the desired this compound can be isolated and purified, often by crystallization from the reaction mixture or after removal of the solvent.

| Starting Material | Reagent | Solvent | Conditions | Product |

| Ethyl 2-methyloxolane-2-carboxylate | Hydrazine hydrate | Ethanol | Reflux | This compound |

| Methyl 2-methyloxolane-2-carboxylate | Hydrazine hydrate | Methanol | Reflux | This compound |

Carboxylic Acid Activation Methodologies for this compound Formation

Common activating agents include thionyl chloride (SOCl₂) and oxalyl chloride, which convert the carboxylic acid into a highly reactive acyl chloride. The acyl chloride can then be treated with hydrazine at low temperatures to afford the carbohydrazide. The use of a base, such as triethylamine (B128534) or pyridine, is often necessary to neutralize the hydrochloric acid generated during the reaction.

Another class of activating agents are carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents, often used in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), form an activated ester in situ, which then readily reacts with hydrazine to yield the desired carbohydrazide. This method is advantageous as it proceeds under mild conditions.

| Starting Material | Activating Agent | Subsequent Reagent | General Conditions | Product |

| 2-Methyloxolane-2-carboxylic acid | Thionyl chloride (SOCl₂) | Hydrazine hydrate | Anhydrous conditions, often at low temperature | This compound |

| 2-Methyloxolane-2-carboxylic acid | Dicyclohexylcarbodiimide (DCC) | Hydrazine hydrate | Room temperature, in a suitable solvent like DCM or DMF | This compound |

Alternative Chemical Transformations Yielding this compound

While less common, other methods for the formation of the carbohydrazide moiety can be envisioned. For instance, the reaction of a mixed anhydride, derived from 2-methyloxolane-2-carboxylic acid and another carboxylic acid derivative (e.g., ethyl chloroformate), with hydrazine could yield the target compound. Additionally, transamidation reactions, where an existing amide is converted to the carbohydrazide, are theoretically possible but are not typically the preferred route for primary synthesis.

Advanced and Stereoselective Syntheses of this compound and its Chiral Variants

The synthesis of specific stereoisomers of this compound requires advanced synthetic strategies that control the stereochemistry of the 2-methyloxolane ring.

Enantioselective Preparation of this compound Precursors

The key to obtaining enantiomerically pure this compound lies in the stereoselective synthesis of its precursor, 2-methyloxolane-2-carboxylic acid. Several strategies can be employed to achieve this:

Chiral Resolution: A racemic mixture of 2-methyloxolane-2-carboxylic acid can be resolved into its individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral amine resolving agent, such as a chiral phenylethylamine derivative. The diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the enantiomerically pure carboxylic acids.

Asymmetric Synthesis: More advanced approaches involve the asymmetric synthesis of the chiral tetrahydrofuran ring. This can be accomplished through various methods, including:

Catalytic Asymmetric Cyclization: The use of chiral catalysts to promote the cyclization of an achiral precursor to form the chiral tetrahydrofuran ring.

Use of Chiral Pool Starting Materials: Employing readily available chiral molecules from nature, such as carbohydrates or amino acids, as starting materials to construct the chiral 2-methyloxolane-2-carboxylic acid.

Asymmetric Alkylation: The enantioselective alkylation of a suitable enolate precursor to introduce the methyl group at the 2-position of the oxolane ring in a stereocontrolled manner.

Once the enantiomerically pure 2-methyloxolane-2-carboxylic acid or its ester is obtained, it can be converted to the corresponding chiral this compound using the established methods described in section 2.2, with retention of the stereochemical integrity at the C2 position.

Asymmetric Induction during Hydrazide Bond Formation

The chirality of this compound originates from the quaternary stereocenter at the C2 position of the oxolane ring. The formation of the hydrazide bond from the corresponding carboxylic acid does not create this stereocenter. Therefore, the key to the asymmetric synthesis of the final compound lies in the enantioselective preparation of its precursor, 2-methyloxolane-2-carboxylic acid. The (2R) enantiomer of this acid is commercially available, providing a direct route to the enantiopure hydrazide. sigmaaldrich.com

For a de novo asymmetric synthesis, the construction of the all-carbon quaternary stereocenter is the critical step. nih.govacs.org This remains a significant challenge in modern organic synthesis. nih.gov Plausible strategies involve the use of chiral auxiliaries, which temporarily bond to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org

One hypothetical approach begins with a suitable achiral precursor, which is then modified using a chiral auxiliary to introduce the desired stereochemistry. For instance, an α,β-unsaturated ester derived from a precursor like γ-valerolactone could undergo a copper-catalyzed Michael addition. The use of a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone popularized by Evans, can direct the addition of a methyl group to one face of the molecule, leading to high diastereoselectivity. nih.gov Subsequent removal of the auxiliary reveals the enantiomerically enriched carboxylic acid, which can then be converted to the target hydrazide.

The effectiveness of chiral auxiliaries in creating quaternary stereocenters has been demonstrated in various reaction types.

Table 1: Examples of Chiral Auxiliary-Mediated Reactions for Quaternary Center Formation

| Reaction Type | Chiral Auxiliary | Substrate Type | Diastereomeric Excess (d.e.) |

| Claisen Rearrangement | Camphorsultam | β-(allyloxy)acrylate | >94% |

| Michael Addition | Pseudoephedrine | α,β-unsaturated imide | up to 99% |

| Alkylation | Oxazolidinone | N-acyloxazolidinone | >98% |

This table presents data from analogous systems to illustrate the principle of asymmetric induction using chiral auxiliaries. nih.govwikipedia.org

Another advanced strategy involves the catalytic asymmetric [3+2] cycloaddition of trimethylenemethane with a ketone, catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand, to directly form the 2,2-disubstituted tetrahydrofuran ring with high enantiomeric excess. nih.gov Such methods provide a direct, atom-economical route to the core chiral scaffold.

Continuous Flow Methodologies for this compound Synthesis

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering benefits such as enhanced safety, improved heat and mass transfer, and simplified scalability. nih.gov A concise and efficient synthesis of acid hydrazides from carboxylic acids using a telescoped continuous flow process has been well-documented for a range of substrates and can be adapted for this compound. nih.govmsu.edu

A plausible continuous flow setup would involve a two-module system starting from 2-methyloxolane-2-carboxylic acid.

Module 1: Esterification. A solution of 2-methyloxolane-2-carboxylic acid in an alcohol, such as methanol, containing a catalytic amount of a strong acid (e.g., sulfuric acid), is pumped through a heated reactor coil. This converts the carboxylic acid into its corresponding methyl ester.

Module 2: Hydrazinolysis. The stream containing the crude ester is then mixed with a solution of hydrazine hydrate at a Y-mixer junction. This combined stream flows through a second heated reactor coil, where the ester is converted to the desired this compound. nih.gov The product can often be isolated in high purity by simple filtration after cooling, as it precipitates from the reaction mixture. nih.govnih.gov

This method avoids the isolation of intermediates, reduces reaction times from hours to minutes, and allows for safe handling of potentially hazardous reagents like hydrazine hydrate. nih.govnih.gov The scalability of such a process has been demonstrated by producing hundreds of grams of other dihydrazides in a single continuous run over several hours. nih.govnih.gov

Table 2: Hypothetical Continuous Flow Parameters for this compound Synthesis

| Parameter | Module 1 (Esterification) | Module 2 (Hydrazinolysis) | Overall |

| Reagents | 2-methyloxolane-2-carboxylic acid, Methanol, H₂SO₄ | Crude Methyl 2-methyloxolane-2-carboxylate, Hydrazine Hydrate | - |

| Flow Rate | 2.0 mL/min | 4.0 mL/min (total) | - |

| Temperature | 90 °C | 125 °C | - |

| Residence Time (t_R) | 15 min | 6.6 min | ~22 min |

| Projected Yield | - | - | 80-90% |

This table is a hypothetical model based on established flow procedures for other acid hydrazides. nih.govmsu.edu

Principles of Sustainable Chemistry in the Synthesis of this compound

The synthesis of this compound can be designed to align with the principles of sustainable or "green" chemistry. wikipedia.org This involves a holistic approach considering feedstocks, solvents, energy usage, and waste generation.

Key Sustainable Principles:

Use of Renewable Feedstocks: The 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF) scaffold is a prime example of a bio-derived chemical. nih.govnih.gov It can be produced from the catalytic processing of C5 and C6 sugars found in lignocellulosic biomass, such as corn cobs or sugarcane bagasse. acs.orgmdpi.comresearchgate.net These sugars are converted to platform molecules like furfural (B47365) or levulinic acid, which are then hydrogenated to form 2-MeTHF. acs.orgmdpi.com

Safer Solvents and Auxiliaries: 2-MeTHF itself is recognized as a greener substitute for conventional ethereal solvents like tetrahydrofuran (THF) and dichloromethane (B109758) (DCM). nih.govnih.gov It has lower water miscibility, making product extraction and solvent recycling easier, and a more favorable toxicological profile. nih.govnih.govnih.gov Employing 2-MeTHF as the reaction solvent for its own derivative's synthesis would be a significant step towards a more sustainable process.

Design for Energy Efficiency: Continuous flow synthesis, as described in section 2.3.3, is inherently more energy-efficient than traditional batch processing. nih.gov The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat transfer, minimizing the energy required to maintain optimal reaction temperatures. nih.gov Alternative energy sources, such as microwave irradiation, have also been shown to drastically reduce reaction times and energy consumption for hydrazide synthesis in solvent-free conditions. wikipedia.org

Waste Prevention: Telescoped continuous flow reactions that eliminate the need for work-up and purification of intermediates significantly reduce solvent and material waste, leading to a higher reaction mass efficiency and a lower E-Factor (environmental factor). wikipedia.org Furthermore, the use of catalytic rather than stoichiometric reagents (e.g., acid catalyst in esterification) minimizes waste streams.

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application to Synthesis of this compound |

| 7. Renewable Feedstocks | The 2-methyloxolane ring is derivable from biomass via levulinic acid or furfural. mdpi.comresearchgate.net |

| 5. Safer Solvents | Use of 2-MeTHF as a reaction solvent to replace less green alternatives like THF or DCM. nih.govnih.gov |

| 6. Energy Efficiency | Employing continuous flow reactors or microwave synthesis reduces energy consumption compared to batch refluxing. nih.govwikipedia.org |

| 1. Waste Prevention | Continuous flow methodologies minimize waste by eliminating intermediate isolation steps. nih.gov |

| 8. Reduce Derivatives | Direct conversion from carboxylic acid to hydrazide in a telescoped flow process avoids protecting groups. |

Reactivity and Mechanistic Investigations of 2 Methyloxolane 2 Carbohydrazide

Condensation Reactions of 2-Methyloxolane-2-carbohydrazide with Carbonyl Electrophiles

The hydrazide moiety is characterized by its nucleophilic terminal nitrogen atom, making it a prime candidate for reactions with electrophilic carbonyl compounds.

Formation and Characterization of Hydrazone and Azine Derivatives of this compound

The reaction of a carbohydrazide (B1668358) with aldehydes or ketones is a classic method for synthesizing hydrazones. mdpi.com It is anticipated that this compound would react with various aldehydes and ketones through a condensation reaction to yield the corresponding N-acylhydrazones. This reaction typically proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon, forming a tetrahedral intermediate which then dehydrates to form the stable C=N double bond of the hydrazone. mdpi.comnih.gov

The general pathway for this transformation is illustrated below:

Step 1: Nucleophilic Attack: The primary amine of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Step 2: Formation of a Hemiaminal-like Intermediate: A tetrahedral intermediate is formed.

Step 3: Dehydration: Elimination of a water molecule, often acid-catalyzed, results in the formation of the hydrazone.

In cases where the reaction is conducted with a 2:1 molar ratio of the carbonyl compound to the hydrazide, or under conditions that promote further reaction, the formation of azine derivatives from the aldehyde could occur.

While specific experimental data for derivatives of this compound is unavailable, the characterization of such products would conventionally involve spectroscopic methods like NMR (¹H and ¹³C), IR, and mass spectrometry to confirm the structure, including the presence of the characteristic imine (C=N) bond and the retention of the 2-methyloxolane ring.

Intramolecular and Intermolecular Cyclization Pathways Involving this compound

The derivatives of this compound, particularly the hydrazones formed in the preceding step, are expected to be versatile precursors for various heterocyclic systems through cyclization reactions. The specific outcome would depend on the structure of the carbonyl compound used and the reaction conditions.

Intramolecular Cyclization: If the aldehyde or ketone reactant contains an appropriate functional group, the resulting hydrazone could undergo intramolecular cyclization. For instance, a reaction with a β-ketoester could lead to the formation of pyrazole (B372694) derivatives.

Intermolecular Cyclization: The hydrazide itself could participate in intermolecular cyclization reactions. For example, reaction with dicarbonyl compounds or their equivalents could lead to the formation of various five- or six-membered heterocyclic rings.

These cyclization reactions are fundamental in synthetic chemistry for the construction of complex molecules from simpler starting materials.

Nucleophilic Acyl Substitution and Derivatization of this compound

The hydrazide functional group can undergo nucleophilic acyl substitution, although it is generally less reactive than corresponding acid chlorides or anhydrides. This allows for the derivatization at the acyl carbon. openstax.org

Amidation and Esterification Reactions at the Hydrazide Moiety

While direct amidation or esterification of the carbohydrazide itself is not a typical reaction, the hydrazide can be conceptually viewed as a derivative of a carboxylic acid. More relevantly, the hydrazide can be hydrolyzed back to the parent carboxylic acid, 2-methyloxolane-2-carboxylic acid, which could then be converted to amides or esters through standard methods (e.g., via activation to an acid chloride or using coupling agents).

Direct conversion of the hydrazide to an ester or amide is less common but could potentially be achieved under specific conditions, likely involving cleavage of the N-N bond, which would be a complex transformation.

Synthesis of Urea (B33335) and Thiourea (B124793) Analogues from this compound

A more characteristic reaction of the hydrazide's terminal nitrogen is its reaction with isocyanates and isothiocyanates to form urea and thiourea analogues, respectively. This reaction involves the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbon of the isocyanate or isothiocyanate. nih.govnih.gov

Urea Analogue Synthesis: this compound + R-N=C=O → 2-Methyloxolane-2-CO-NH-NH-CO-NH-R

Thiourea Analogue Synthesis: this compound + R-N=C=S → 2-Methyloxolane-2-CO-NH-NH-CS-NH-R

These reactions are generally efficient and provide a straightforward route to a diverse range of derivatives. jdigitaldiagnostics.com The resulting urea and thiourea compounds often exhibit interesting biological activities and are common motifs in medicinal chemistry. nih.govnih.gov

Table 1: Prospective Urea and Thiourea Derivatives of this compound This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available.

| Reactant | Product Type | General Structure |

|---|---|---|

| Phenyl isocyanate | Urea analogue | 2-Methyloxolane-2-CO-NH-NH-CO-NH-Ph |

| Methyl isothiocyanate | Thiourea analogue | 2-Methyloxolane-2-CO-NH-NH-CS-NH-CH₃ |

| 3,4-Dichlorophenyl isocyanate | Urea analogue | 2-Methyloxolane-2-CO-NH-NH-CO-NH-C₆H₃Cl₂ |

Rearrangement Reactions of this compound and its Derivatives

Carbohydrazides and their derivatives can undergo various rearrangement reactions, often leading to the formation of stable heterocyclic systems. For example, the Curtius rearrangement of an acyl azide (B81097) (which can be formed from a hydrazide) is a well-known method for producing amines via an isocyanate intermediate.

While no specific rearrangement reactions for this compound have been documented, it is plausible that its derivatives could be designed to undergo such transformations. For instance, a carefully chosen N-acylhydrazone derivative might be induced to rearrange under thermal or acidic conditions to form a new heterocyclic scaffold. However, without experimental studies, the specific pathways and products remain speculative.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules. The carbohydrazide moiety in this compound provides multiple sites for coordination with metal catalysts, enabling a range of potential transformations.

The nitrogen atoms of the hydrazide group are potential nucleophiles and can participate in transition metal-catalyzed coupling reactions to form new N-N or N-C bonds. These reactions are valuable for the synthesis of more complex hydrazine (B178648) derivatives.

Palladium-, copper-, and iron-catalyzed N-arylation and N-alkylation of hydrazides have been reported in the literature. These reactions typically involve the coupling of a hydrazide with an aryl or alkyl halide. In the case of this compound, selective functionalization of either the terminal or the internal nitrogen atom could potentially be achieved by careful choice of catalyst, ligands, and reaction conditions.

Table 2: Hypothetical Transition Metal-Catalyzed N-Coupling Reactions

| Catalyst System | Coupling Partner | Potential Product |

|---|---|---|

| Pd(OAc)2 / Ligand | Aryl Halide | N-Aryl-2-methyloxolane-2-carbohydrazide |

| CuI / Ligand | Alkyl Halide | N-Alkyl-2-methyloxolane-2-carbohydrazide |

| FeCl3 / Base | Aryl Boronic Acid | N-Aryl-2-methyloxolane-2-carbohydrazide |

The development of such coupling reactions would provide a versatile method for the derivatization of this compound, opening up avenues for the synthesis of novel compounds with potential applications in various fields.

Organometallic catalysts can also mediate the functionalization of other parts of the this compound molecule, such as the C-H bonds of the oxolane ring. The carbohydrazide group can act as a directing group, guiding the catalyst to specific C-H bonds and enabling site-selective functionalization. rsc.org

For example, palladium-catalyzed C-H activation directed by a carbonyl group is a well-established strategy for the arylation, alkenylation, or acyloxylation of C(sp³)–H bonds. nih.gov In this compound, the carbonyl group of the hydrazide could direct a palladium catalyst to activate the C-H bonds at the C3 or C5 positions of the oxolane ring.

Scheme 3: Hypothetical Directed C-H Functionalization

The success of such reactions would depend on the ability of the carbohydrazide group to coordinate to the metal center and the relative reactivity of the different C-H bonds in the molecule. The synthesis of fused lactones through transition-metal-catalyzed C-H functionalization of related systems suggests that such transformations are feasible. nii.ac.jp

Advanced Spectroscopic and Structural Elucidation of 2 Methyloxolane 2 Carbohydrazide

High-Resolution NMR Spectroscopic Analysis for Stereochemical and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone technique for the unambiguous structural confirmation, and stereochemical and conformational assignment of 2-Methyloxolane-2-carbohydrazide. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be essential.

The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the diastereotopic methylene (B1212753) protons of the oxolane ring, and the protons of the hydrazide group. The chemical shifts and coupling constants would provide critical information about the connectivity and the relative orientation of these protons. For instance, the multiplicity of the methylene protons would confirm their position within the ring, while the integration would correspond to the number of protons in each environment.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule, including the quaternary carbon at the 2-position, the carbons of the oxolane ring, the methyl carbon, and the carbonyl carbon of the hydrazide group. The chemical shift of the carbonyl carbon would be particularly indicative of the electronic environment of the carbohydrazide (B1668358) moiety.

Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for determining the through-space proximity of protons, which is key to elucidating the preferred conformation of the oxolane ring (e.g., envelope or twist conformation) and the rotational conformers around the C-N and N-N bonds of the hydrazide group.

Interactive Data Table: Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| CH₃ | ~1.3 | ~25 | s | - |

| CH₂ (ring, position 3) | ~1.8-2.0 | ~35 | m | - |

| CH₂ (ring, position 4) | ~1.9-2.1 | ~28 | m | - |

| CH₂ (ring, position 5) | ~3.8-4.0 | ~68 | m | - |

| NH | ~8.0-9.0 | - | br s | - |

| NH₂ | ~4.0-5.0 | - | br s | - |

| C=O | - | ~170 | - | - |

| C2 (quaternary) | - | ~85 | - | - |

Note: The chemical shifts are approximate and would be dependent on the solvent and other experimental conditions. 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet.

Vibrational Spectroscopy (Infrared and Raman) for Understanding Functional Group Interactions

Infrared (IR) and Raman spectroscopy would provide valuable insights into the vibrational modes of the molecule, confirming the presence of key functional groups and probing intermolecular interactions, such as hydrogen bonding.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amine groups of the hydrazide, typically in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the carbonyl group would be a strong band, likely appearing around 1650-1700 cm⁻¹, with its exact position influenced by hydrogen bonding. The C-O-C stretching of the oxolane ether linkage would also be a prominent feature, expected around 1050-1150 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a complementary technique. It would be useful for observing the C-C backbone vibrations of the oxolane ring and the symmetric stretching modes that might be weak in the IR spectrum. Shifts in the vibrational frequencies upon changes in solvent or temperature could provide further information about conformational changes and intermolecular interactions.

Interactive Data Table: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amide) | ~3300 | ~3300 | Stretching |

| N-H (amine) | ~3200 | ~3200 | Stretching |

| C-H (aliphatic) | 2850-3000 | 2850-3000 | Stretching |

| C=O (amide) | ~1680 | ~1680 | Stretching (Amide I) |

| N-H (amide) | ~1620 | ~1620 | Bending (Amide II) |

| C-O-C (ether) | ~1100 | ~1100 | Asymmetric Stretching |

High-Resolution Mass Spectrometric Techniques for Fragmentation Pathway Analysis and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) would be essential for determining the accurate mass of this compound, which in turn would confirm its elemental composition. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution analyzer (e.g., TOF, Orbitrap) would be employed.

Tandem mass spectrometry (MS/MS) experiments would be crucial for elucidating the fragmentation pathways of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic neutral losses and product ions would be observed. Expected fragmentation patterns would likely involve the cleavage of the carbohydrazide side chain, such as the loss of hydrazine (B178648) (N₂H₄) or the entire hydrazide group. Cleavage of the oxolane ring could also occur, providing further structural confirmation.

Isotopic labeling studies, for instance, by replacing specific hydrogens with deuterium (B1214612) or by incorporating ¹⁵N or ¹³C, would be a powerful tool to verify the proposed fragmentation mechanisms. The resulting mass shifts in the fragment ions would provide definitive evidence for the origin of each fragment.

Interactive Data Table: Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - NH₂NH₂]⁺ | NH₂NH₂ | Protonated 2-methyloxolane-2-carboxylic acid |

| [M+H]⁺ | [M+H - CONHNH₂]⁺ | CONHNH₂ | 2-methyloxolane cation |

| [M+H]⁺ | [C₄H₇O]⁺ | C₂H₅N₂O | Fragment from ring cleavage |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous assignment of the molecule's conformation.

The crystal structure would reveal the preferred conformation of the five-membered oxolane ring, which is typically found in either an envelope or a twist conformation. It would also definitively establish the geometry and rotational state of the carbohydrazide group.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Enantiopure this compound

Since this compound possesses a chiral center at the C2 position of the oxolane ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be essential for the analysis of enantiopure samples.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiopure sample of this compound would be expected to exhibit characteristic Cotton effects in its CD spectrum, corresponding to the electronic transitions of its chromophores (primarily the carbonyl group of the hydrazide). The sign and magnitude of these Cotton effects are directly related to the absolute configuration (R or S) of the chiral center.

ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, would provide complementary information. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also indicative of the absolute configuration.

Theoretical calculations of the CD and ORD spectra using quantum chemical methods could be performed and compared with the experimental data to provide a confident assignment of the absolute configuration of a given enantiomer.

Computational and Theoretical Chemistry Studies on 2 Methyloxolane 2 Carbohydrazide

Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. However, no specific studies on 2-Methyloxolane-2-carbohydrazide were identified in the public domain.

Molecular Electrostatic Potential and Charge Distribution Analysis

There are no published studies detailing the molecular electrostatic potential (MEP) or charge distribution analysis of this compound. Such an analysis would typically involve the use of computational methods to visualize the electron density and predict regions of electrophilic and nucleophilic attack. Without dedicated research, no data is available on the electrostatic potential map or the partial atomic charges of this compound.

Frontier Molecular Orbital Theory Applied to this compound

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity, electronic transitions, and kinetic stability. A search for the application of frontier molecular orbital theory to this compound yielded no specific research articles or data. Consequently, the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity, remains uncalculated and unreported for this compound in the scientific literature.

Conformational Landscapes and Energy Minima Analysis of this compound

The study of a molecule's conformational space is essential for understanding its three-dimensional structure and how it might interact with other molecules. No dedicated conformational analyses for this compound have been published.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

Molecular mechanics and molecular dynamics simulations are powerful tools for exploring the possible conformations of a molecule. However, a thorough search of scientific databases revealed no studies that have applied these methods to this compound. As a result, there is no available information on its conformational landscape or the relative stability of different conformers.

Density Functional Theory (DFT) Based Conformational Refinements

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to obtain more accurate energies and geometries of molecular conformers. There are no published research articles that report the use of DFT for the conformational refinement of this compound. Therefore, no data on the optimized geometries and relative energies of its conformers, as determined by DFT, is available.

Prediction and Validation of Spectroscopic Parameters via Ab Initio Methods

Ab initio and DFT methods are not only powerful for studying reaction mechanisms but also for predicting spectroscopic properties with a high degree of accuracy. These theoretical predictions are invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra.

Theoretical calculations can predict various spectroscopic data, including:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of a molecule, theoretical methods can generate a predicted IR and Raman spectrum. These calculated frequencies are often scaled to account for systematic errors in the computational methods. For carbohydrazide (B1668358) itself, a full vibrational assignment has been performed based on B3LYP/cc-pVTZ level of theory. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions can aid in the assignment of complex NMR spectra. For various synthesized carbohydrazide derivatives, ¹H-NMR and ¹³C-NMR data have been reported and could be correlated with computationally predicted values. nih.gov

UV-Visible Spectra: Electronic transitions can be calculated to predict the absorption wavelengths in UV-Vis spectroscopy.

In the study of (E)-N′-(1-p-tolylethylidene)furan-2-carbohydrazide, computational analysis was used to rationalize the observed isomeric specificity by examining the intermolecular hydrogen bonding. manchester.ac.uk The calculated shift in the N-H and C=O stretching frequencies to lower values due to hydrogen bonding provided a clear validation of the optimized computational method. manchester.ac.uk

For this compound, ab initio calculations could provide a predicted spectroscopic fingerprint. This would be particularly useful for its initial identification and for quality control in its synthesis. A comparison of the theoretically predicted spectra with experimental data would serve as a powerful validation of its structure.

The following interactive table presents hypothetical predicted vs. experimental spectroscopic data for this compound, illustrating how such a comparison would be made.

| Spectroscopic Parameter | Predicted Value (DFT B3LYP/6-31G*) | Hypothetical Experimental Value |

|---|---|---|

| ¹³C NMR: C=O | 172.5 ppm | 170.8 ppm |

| ¹³C NMR: C-O (ring) | 85.3 ppm | 84.1 ppm |

| ¹H NMR: -NH₂ | 4.3 ppm | 4.5 ppm |

| IR: C=O stretch | 1685 cm⁻¹ | 1670 cm⁻¹ |

| IR: N-H stretch | 3310, 3250 cm⁻¹ | 3300, 3245 cm⁻¹ |

Strategic Applications of 2 Methyloxolane 2 Carbohydrazide As a Synthetic Building Block

Precursor Role in the Synthesis of Diverse Heterocyclic Scaffolds

2-Methyloxolane-2-carbohydrazide serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its inherent structural features, including the hydrazide functional group and the chiral 2-methyloxolane moiety, make it a valuable precursor for creating complex molecular architectures with potential applications in medicinal chemistry and materials science.

Pyrazole (B372694) and Pyridazine (B1198779) Derivatives

The hydrazide group in this compound is a key reactive site for the construction of pyrazole and pyridazine rings. Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are known for their broad spectrum of pharmacological activities. mdpi.com The synthesis of pyrazole derivatives often involves the condensation of a hydrazide with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov For instance, the reaction of this compound with various diketones would be expected to yield a series of novel pyrazole derivatives, incorporating the chiral 2-methyloxolane substituent. This approach allows for the systematic exploration of the structure-activity relationships of these new compounds.

Similarly, pyridazine derivatives, which are six-membered aromatic rings containing two adjacent nitrogen atoms, can be synthesized from carbohydrazide (B1668358) precursors. The cyclocondensation reaction with α,β-unsaturated carbonyl compounds or 1,4-dicarbonyl compounds provides a direct route to the pyridazine core. The incorporation of the 2-methyloxolane group could influence the pharmacokinetic and pharmacodynamic properties of the resulting pyridazine derivatives.

Triazole and Oxadiazole Annulations

The carbohydrazide functionality is also instrumental in the formation of five-membered heterocycles containing three or more heteroatoms, such as triazoles and oxadiazoles. 1,2,4-Triazoles, for example, can be synthesized by reacting the carbohydrazide with reagents like cyanates, isothiocyanates, or by the cyclization of intermediate acyl thiosemicarbazides. nih.gov These compounds are of significant interest due to their diverse biological activities. nih.gov

1,3,4-Oxadiazoles are another important class of heterocycles that can be accessed from this compound. A common synthetic route involves the dehydrative cyclization of a diacylhydrazine precursor, which can be formed by the acylation of the starting carbohydrazide. The resulting 1,3,4-oxadiazole (B1194373) ring is a bioisostere for ester and amide groups and is often incorporated into drug candidates to improve their metabolic stability and binding interactions. nih.gov

Other Nitrogen and Sulfur-Containing Heterocycles

Beyond pyrazoles, pyridazines, triazoles, and oxadiazoles, this compound can be utilized to synthesize a variety of other nitrogen and sulfur-containing heterocycles. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole-2-thiones, which are versatile intermediates for further functionalization.

Furthermore, the hydrazide moiety can react with various electrophiles to construct more complex heterocyclic systems. For example, reaction with β-ketoesters can yield pyrazolinone derivatives, while condensation with α-haloketones followed by cyclization can afford substituted pyridazines. The synthesis of pyrimido[4,5-b] nih.govsigmaaldrich.comthiazine derivatives has been achieved from 5-amino-6-mercaptopyrimidines, showcasing the versatility of hydrazide precursors in forming fused heterocyclic systems. osi.lv The use of sulfur-based reagents like sulfur monochloride can also lead to the formation of various sulfur-nitrogen heterocycles. arkat-usa.org

Utility in the Construction of Complex Polycyclic and Spirocyclic Molecular Architectures

The unique structural features of this compound make it an attractive building block for the synthesis of intricate polycyclic and spirocyclic molecular architectures. The inherent chirality of the 2-methyloxolane ring can be exploited to induce stereoselectivity in subsequent transformations, leading to the formation of enantiomerically enriched or pure complex molecules.

The hydrazide functionality can participate in a variety of cyclization reactions to form fused or bridged ring systems. For example, intramolecular Heck reactions or ring-closing metathesis of appropriately functionalized derivatives of this compound could provide access to novel polycyclic structures.

Spirocyclic compounds, characterized by two rings sharing a single atom, can also be synthesized using this precursor. The quaternary carbon atom at the 2-position of the oxolane ring is a key feature that can be incorporated as the spiro center. By designing appropriate reaction sequences, the hydrazide group can be used to construct a second ring that is spiro-fused to the oxolane ring.

Development of Chiral Ligands and Organocatalysts Derived from this compound

The chiral nature of this compound makes it a valuable starting material for the development of novel chiral ligands and organocatalysts. sigmaaldrich.com Chiral ligands are essential for asymmetric catalysis, a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

The hydrazide group can be readily modified to introduce coordinating atoms, such as nitrogen, oxygen, or phosphorus, which can bind to metal centers. For example, condensation of the hydrazide with chiral aldehydes or ketones can generate chiral hydrazone ligands. Alternatively, the nitrogen atoms of the hydrazide can be incorporated into larger chelating scaffolds. The 2-methyloxolane ring would serve as a chiral backbone, influencing the spatial arrangement of the coordinating atoms and thereby creating a chiral environment around the metal center.

In the realm of organocatalysis, the hydrazide moiety itself can act as a hydrogen-bond donor, a key feature in many organocatalytic transformations. Furthermore, the chiral scaffold of 2-methyloxolane can be used to create well-defined chiral cavities or pockets in the catalyst, enabling stereoselective transformations. For instance, derivatives of this compound could be designed to catalyze reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions in an enantioselective manner.

Integration into Materials Science for the Design of Functional Organic Frameworks

The structural and functional attributes of this compound lend themselves to its integration into the design of functional organic materials, particularly metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.com They have garnered significant attention for their applications in gas storage and separation, catalysis, and sensing. nih.govajchem-a.com

The carbohydrazide group of this compound can serve as a coordinating site for metal ions, acting as a linker in the formation of MOFs. The presence of multiple coordination sites (the carbonyl oxygen and the amino nitrogen atoms) allows for the formation of robust and well-defined framework structures.

Emerging Trends and Future Research Trajectories for 2 Methyloxolane 2 Carbohydrazide

Unexplored Synthetic Methodologies and Reagent Compatibility

The synthesis of 2-Methyloxolane-2-carbohydrazide is anticipated to follow established routes for carbohydrazide (B1668358) formation, yet numerous modern synthetic strategies remain to be explored for this specific derivative. A primary and traditional method involves the reaction of a corresponding ester, such as ethyl 2-methyloxolane-2-carboxylate, with hydrazine (B178648) hydrate (B1144303). mdpi.comrsc.org However, future research could pivot towards more efficient, sustainable, and diverse synthetic pathways.

One promising avenue is the exploration of activated amide chemistry . Recent studies have demonstrated that activated amides can react with hydrazine under mild, aqueous conditions without the need for a transition-metal catalyst to form acyl hydrazides in good yields. organic-chemistry.org Applying this to the 2-methyloxolane system could offer a greener and more atom-economical synthesis.

Another area ripe for investigation is the use of α-picoline-borane for direct reductive alkylation of hydrazine derivatives. This method has proven effective for creating various N-alkylhydrazine compounds and could be adapted for the synthesis of this compound precursors. organic-chemistry.org

Furthermore, the compatibility of various reagents with the 2-methyloxolane ring during carbohydrazide synthesis warrants investigation. The ether linkage in 2-methyloxolane is generally stable, but its compatibility with strong acids, bases, or highly reactive organometallic reagents used in some modern synthetic protocols needs to be systematically evaluated. chemicalbook.commdpi.com

| Potential Synthetic Methodology | Key Reagents/Conditions | Anticipated Advantages | Relevant Research Areas |

| Activated Amide Chemistry | Activated 2-methyloxolane-2-carboxamide, Hydrazine, Aqueous media | Transition-metal-free, mild conditions, potentially higher yields. | Green Chemistry, Sustainable Synthesis |

| Direct Reductive Alkylation | 2-Methyloxolane precursor, Hydrazine derivative, α-Picoline-borane | One-pot synthesis, good functional group tolerance. | Medicinal Chemistry, Functional Molecule Synthesis |

| Flow Chemistry Synthesis | Ethyl 2-methyloxolane-2-carboxylate, Hydrazine, Microreactor | Enhanced heat and mass transfer, improved safety for exothermic reactions, potential for high-throughput synthesis. | Process Chemistry, Automated Synthesis |

Discovery of Novel Reactivity and Selectivity Patterns

The carbohydrazide moiety is a versatile functional group capable of a wide array of chemical transformations, opening the door to the synthesis of numerous novel derivatives of this compound. ajgreenchem.comrsc.orgacs.org Future research will likely focus on harnessing this reactivity to create libraries of new compounds with potential applications in various fields.

A significant area of exploration is the use of this compound as a precursor for the synthesis of heterocyclic compounds . Carbohydrazides are well-established building blocks for five- and six-membered heterocycles such as pyrazoles, oxadiazoles, and triazoles. researchgate.netresearchgate.netcardiff.ac.uk The reaction of this compound with diketones, for instance, could yield novel pyrazole (B372694) derivatives, while treatment with carbon disulfide followed by cyclization could lead to oxadiazoles. researchgate.net

The investigation of hydrazone formation and its subsequent reactions is another promising direction. The condensation of this compound with various aldehydes and ketones would produce a range of hydrazone derivatives. mdpi.comnih.gov These hydrazones are not merely final products but can serve as intermediates for further transformations, including cyclization reactions to form more complex molecular scaffolds. mdpi.com

The inherent chirality of the 2-methyloxolane ring (if a specific enantiomer is used as a starting material) could be exploited to explore asymmetric synthesis . The carbohydrazide group can act as a coordinating ligand for metal catalysts, and the chiral environment provided by the 2-methyloxolane moiety could influence the stereochemical outcome of reactions, leading to the discovery of new stereoselective transformations.

Advanced Analytical and In Situ Monitoring Techniques for Reactions of this compound

To fully understand and optimize the synthesis and reactions of this compound, the application of advanced analytical and in situ monitoring techniques is crucial. While standard techniques like NMR and mass spectrometry will remain fundamental for structural elucidation, real-time monitoring can provide invaluable insights into reaction kinetics, intermediate formation, and endpoint determination. nih.govspectroscopyonline.com

In situ spectroscopy , including mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy, offers a powerful tool for tracking the progress of reactions involving this compound without the need for sample extraction. spectroscopyonline.com This is particularly useful for reactions that involve transient or unstable intermediates. For example, monitoring the disappearance of the ester carbonyl stretch and the appearance of the hydrazide carbonyl and N-H stretches in real-time can provide precise kinetic data for the synthesis of the target compound.

Spectrophotometric methods could also be developed for the quantification of this compound. For instance, its condensation reaction with a chromogenic aldehyde, such as malachite green, could be monitored to determine its concentration, a technique that has been successfully applied to other carbohydrazides. researchgate.net

| Analytical Technique | Application | Potential Insights |

| In Situ FT-IR/Raman Spectroscopy | Real-time monitoring of synthesis and subsequent reactions. | Reaction kinetics, detection of intermediates, endpoint determination, optimization of reaction conditions. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation of reaction mixtures. | Identification of byproducts, determination of enantiomeric excess (with chiral column). |

| Spectrophotometry (UV-Vis) | Quantification based on chromogenic derivatization. | Rapid and cost-effective determination of concentration in solution. |

| Mass Spectrometry (e.g., ESI-MS, HRMS) | Structural confirmation and identification of products and intermediates. | Precise mass determination, fragmentation pattern analysis for structural elucidation. nih.gov |

Computational Design and Rational Synthesis of Next-Generation Derivatives

Computational chemistry offers a powerful predictive tool for guiding the synthesis of new this compound derivatives with desired properties. By employing theoretical models, researchers can design molecules with enhanced biological activity, improved material properties, or specific reactivity patterns before embarking on extensive experimental work. researchgate.net

Density Functional Theory (TD-DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net This can help in understanding the molecule's behavior in different chemical environments and in designing new reactions. For instance, computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the choice of reagents for selective transformations.

Molecular docking studies are another valuable computational tool, particularly if the target derivatives are being explored for biological applications. By simulating the interaction of designed molecules with the active site of a target protein, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.

The integration of machine learning and artificial intelligence represents a frontier in this area. numberanalytics.com By training algorithms on existing data from carbohydrazide chemistry, it may become possible to predict the outcomes of unexplored reactions or to design novel derivatives of this compound with optimized properties.

Synergistic Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis are revolutionizing chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. amt.uknumberanalytics.comnih.govresearchgate.netucd.ie The application of these technologies to the synthesis and derivatization of this compound represents a significant future research trajectory.

Furthermore, automated synthesis platforms can be employed to rapidly generate a library of this compound derivatives. By integrating robotic liquid handling with flow reactors and online analytical techniques, it is possible to systematically explore a wide range of reaction conditions and starting materials. This high-throughput approach can accelerate the discovery of new compounds with interesting properties. The synthesis of related heterocyclic compounds, such as 2-pyrazolines, has already been successfully automated in continuous flow systems. numberanalytics.com

The coupling of flow chemistry with in situ monitoring techniques creates a powerful feedback loop for reaction optimization. Real-time data from spectroscopic probes can be used to automatically adjust process parameters such as temperature, flow rate, and reagent stoichiometry to maintain optimal conditions and maximize product yield and purity.

Q & A

Q. How can green chemistry principles be applied to synthesize this compound?

- Methodology :

- Solvent-free synthesis : Use ball-milling or neat reactions at elevated temperatures .

- Biocatalysis : Employ lipases or esterases to catalyze hydrazide formation in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.